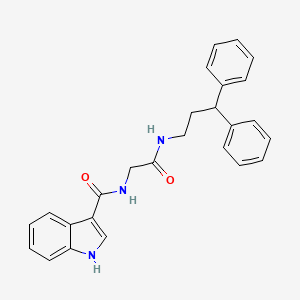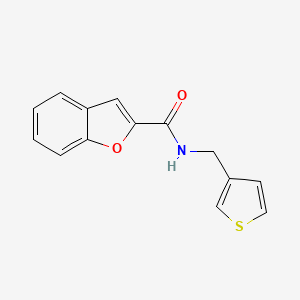![molecular formula C19H23NO4S2 B2746787 1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797178-10-9](/img/structure/B2746787.png)
1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
Métodos De Preparación
The synthesis of 1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl and isobutyl sulfonyl precursors.
Formation of Azetidine Ring: The azetidine ring is formed through a strain-release functionalization of 1-azabicyclobutanes. This method allows for the efficient and stereocontrolled synthesis of the azetidine core.
Industrial production methods for this compound would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The compound’s effects are mediated through pathways involving protein-ligand interactions, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with other azetidine derivatives, such as:
Azetidine-2-one: Known for its use in β-lactam antibiotics, it has a different reactivity profile due to the presence of a carbonyl group.
N-alkylated azetidines: These compounds have alkyl groups attached to the nitrogen atom, affecting their chemical properties and applications.
Spiroazetidines: Featuring a spirocyclic structure, these compounds exhibit unique reactivity and are used in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(3-phenylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-15(2)14-25(21,22)19-12-20(13-19)26(23,24)18-10-6-9-17(11-18)16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDKULFQCWIDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2746706.png)

![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)


![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
![N-{[4-(3-chlorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2746719.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2746721.png)



